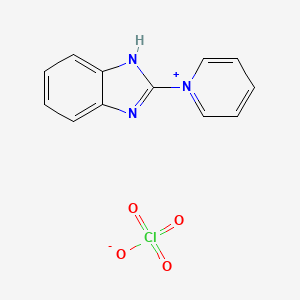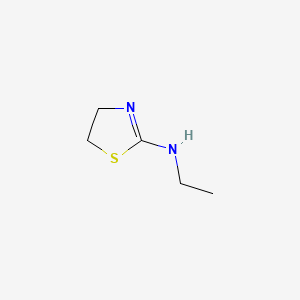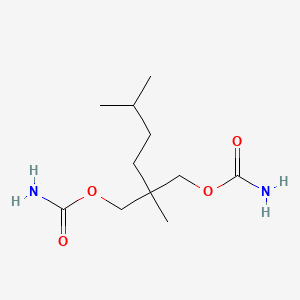phosphanium CAS No. 14622-42-5](/img/structure/B14706069.png)
Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C3H6Cl2O→(C3H6Cl2O)2PO+3HCl
Industrial Production Methods
In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.
Applications De Recherche Scientifique
Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.
Phosphoric acid esters: A broad class of compounds with varying structures and functions.
Uniqueness
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
14622-42-5 |
|---|---|
Formule moléculaire |
C6H10Cl4O3P+ |
Poids moléculaire |
302.9 g/mol |
Nom IUPAC |
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1 |
Clé InChI |
BHDSCQGNJKBZEQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


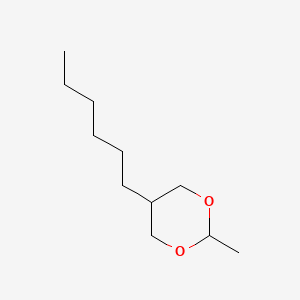

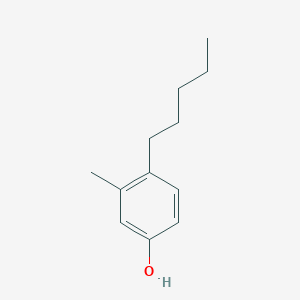
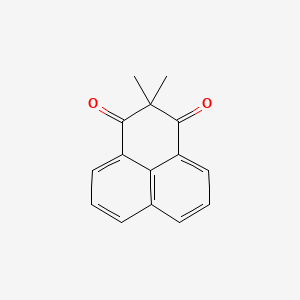
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
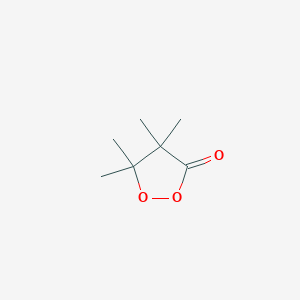
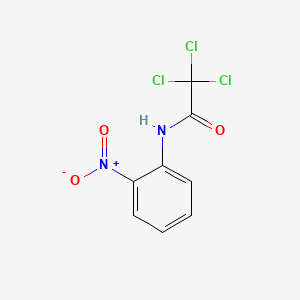
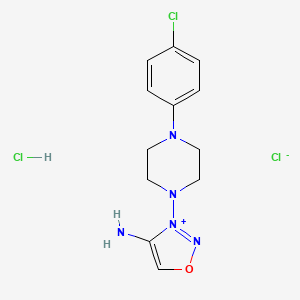
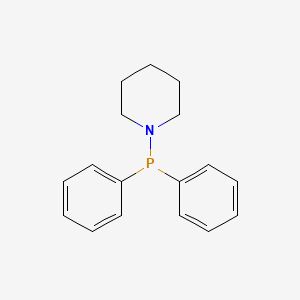
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

